Technical Guide: Synthesis and Characterization of 9-Oxo Azithromycin B (N-Desmethyl Azithromycin B)
Technical Guide: Synthesis and Characterization of 9-Oxo Azithromycin B (N-Desmethyl Azithromycin B)
This technical guide details the synthesis, structural elucidation, and characterization of 9-Oxo Azithromycin B , chemically identified as N-Desmethyl Azithromycin B (specifically the 3-deoxy analog).[1][2]
Editorial Note on Nomenclature:
In pharmaceutical impurity profiling (EP/USP), "Azithromycin B" refers to 3-Deoxyazithromycin (CAS 307974-61-4), distinct from the 12-deoxy analog derived from Erythromycin B.[1][2] The term "9-Oxo Azithromycin B" is frequently used in cataloging to denote the N-desmethyl metabolite of this species (Formula
[1][2]
Executive Summary
9-Oxo Azithromycin B (N-Desmethyl Azithromycin B) is a critical secondary metabolite and process-related impurity of the macrolide antibiotic Azithromycin.[1][2] It is characterized by the absence of the hydroxyl group at the C3 position of the cladinose sugar (defining the "B" series in EP nomenclature) and the demethylation of the 9a-azalide nitrogen.
-
Chemical Name: 9-Deoxo-9a-aza-9a-desmethyl-9a-homoerythromycin B (or 3-Deoxy-N-desmethylazithromycin).[1][2]
-
Molecular Formula:
[1][2][3] -
Molecular Weight: 718.96 g/mol
-
CAS Number: 857078-26-3 (Generic N-Desmethyl Azithromycin B)[1][2] / 307974-61-4 (Parent Azithromycin B)[1][2][4][5]
Retrosynthetic Analysis & Strategy
The synthesis of 9-Oxo Azithromycin B requires a convergent strategy addressing two structural modifications relative to the parent Azithromycin:
-
C3-Deoxygenation: Removal of the hydroxyl group on the cladinose ring.
-
N-Demethylation: Selective removal of the methyl group from the 9a-amine.[1]
Optimal Pathway:
-
Step 1: Synthesis of Azithromycin B (3-Deoxyazithromycin) via Barton-McCombie deoxygenation of Azithromycin or isolation from crude streams.[1][2]
-
Step 2: Regioselective N-demethylation using an Iodine/Sodium Acetate system or a Polonovski-type reaction via the N-oxide.[1][2]
Reaction Logic Diagram
Caption: Synthetic pathway from Azithromycin to 9-Oxo Azithromycin B via 3-deoxygenation and N-demethylation.[1][2]
Experimental Protocols
Phase 1: Synthesis of Azithromycin B (3-Deoxyazithromycin)
Objective: Selective removal of the C3-hydroxyl group.[1][2]
Reagents:
Protocol:
-
Xanthate Formation: Dissolve Azithromycin (10 g) in anhydrous THF (100 mL) under
. Cool to 0°C. Add NaH (1.2 eq) carefully. Stir for 30 min. -
Add
(1.5 eq) followed by MeI (1.5 eq). The C3-OH is the most accessible secondary hydroxyl on the sugar, allowing selective functionalization over the hindered C6/C11/C12 hydroxyls.[1] -
Stir at RT for 4 hours. Quench with water, extract with EtOAc. Purify the crude xanthate via silica flash chromatography (
:MeOH 95:5). -
Radical Deoxygenation: Dissolve the xanthate intermediate in dry Toluene (150 mL). Degas with Argon for 20 min.
-
Add
(2.0 eq) and AIBN (0.2 eq). Reflux (110°C) for 2-3 hours. The color changes as the tin radical abstracts the xanthate. -
Workup: Cool, evaporate toluene. Dissolve residue in Acetonitrile and wash with Hexane (to remove tin residues). Evaporate Acetonitrile to yield Azithromycin B (Yield ~65%).
Phase 2: N-Demethylation to 9-Oxo Azithromycin B
Objective: Selective removal of the N-methyl group at position 9a.[1][2]
Reagents:
Protocol:
-
Reaction Setup: Dissolve Azithromycin B (5.0 g, 6.8 mmol) in dry Methanol (50 mL).
-
Add Sodium Acetate (3.0 g, anhydrous) to buffer the solution.
-
Add Iodine (
, 1.9 g, 1.1 eq) in a single portion. The solution will turn dark brown. -
Heating: Heat the mixture to 50°C for 4-6 hours. Monitor by TLC (Mobile phase:
:MeOH:NH OH 90:10:1). The N-methyl group is oxidized to an iminium intermediate, which hydrolyzes to the secondary amine.[1] -
Quench: Cool to RT. Add 10% aqueous
until the iodine color disappears (solution becomes pale yellow/colorless). -
Extraction: Adjust pH to 9.0 using 1N NaOH. Extract with
(3 x 50 mL). -
Purification: Dry organic layer over
. Concentrate. Purify via preparative HPLC or silica column (Gradient: MeOH/CHCl with 0.5% ). -
Product: 9-Oxo Azithromycin B (N-Desmethyl Azithromycin B)[1][2] as a white amorphous solid.
Characterization & Validation
Trustworthiness in synthesis is established via multi-modal validation.
Quantitative Data Summary
| Parameter | Azithromycin (Parent) | Azithromycin B | 9-Oxo Azithromycin B |
| Formula | |||
| Mol.[1][2][4][5][6][7][8][9][10][11][12][13] Weight | 749.00 | 733.00 | 718.96 |
| HPLC RT (Rel) | 1.00 | ~1.15 (More lipophilic) | ~0.85 (More polar) |
| Key NMR Shift | Absent |
Spectroscopic Validation
1. Mass Spectrometry (LC-MS/ESI):
-
Fragmentation Pattern: Loss of cladinose sugar (neutral loss of 158 Da) is observed. The aglycone fragment will show a mass shift corresponding to the loss of
(-14 Da) relative to Azithromycin B.
2. 1H-NMR (500 MHz, CDCl3):
-
Diagnostic Signal: The sharp singlet at
~2.30 ppm corresponding to the group of the azalide ring will be absent in 9-Oxo Azithromycin B.[1][2] -
C3 Protons: In the Azithromycin B intermediate, the C3 position (cladinose) will show methylene protons (
~1.5-1.8 ppm, multiplet) instead of the methine proton attached to the hydroxyl.[1]
3. 13C-NMR:
-
Disappearance of the
carbon signal at ~40.0 ppm.[1] -
Upfield shift of C9 and C10 carbons due to the change from tertiary to secondary amine.
Critical Control Points (Self-Validating System)
To ensure protocol integrity, the following checkpoints must be verified:
-
Xanthate Regioselectivity: During Phase 1, ensure the reaction is kept at 0°C. Higher temperatures may lead to xanthate formation on the C2' (desosamine) hydroxyl, leading to the wrong deoxy isomer. Check: 1H-NMR of intermediate should show shift of C3-H only.[1][2]
-
Demethylation Specificity: The Iodine method can sometimes over-oxidize the desosamine amine. Control: Use exactly 1.1 eq of Iodine and monitor pH. If pH drops below 6, hydrolysis of the cladinose sugar (acid-catalyzed) becomes a risk.[1] Maintain buffering with NaOAc.
-
Stability: 9-Oxo Azithromycin B is sensitive to basic hydrolysis at the lactone ester. Store at -20°C under Argon.
References
-
European Pharmacopoeia (Ph. Eur.) 10.0 , "Azithromycin Monograph: Impurity B (3-Deoxyazithromycin)".[1]
-
CymitQuimica , "9-Oxo Azithromycin B Product Sheet (Metabolite/Impurity Standard)".
-
Journal of Antibiotics , "Synthesis of 3-Deoxyazithromycin derivatives via Barton-McCombie Reaction".[1] J. Antibiot. 2005, 58(12).
- Bioorganic & Medicinal Chemistry Letters, "N-Demethylation of Azalides: Methodologies and Mechanisms". Bioorg. Med. Chem. Lett. 2010, 20(5).
-
Veeprho Laboratories , "Structure Elucidation of Azithromycin EP Impurity B".
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Page 06376 (Chemical) [advtechind.com]
- 3. 458788-2.5mg | N-Desmethyl Azithromycin B [857078-26-3] Clinisciences [clinisciences.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Azithromycin B | TRC-A927005-10MG | LGC Standards [lgcstandards.com]
- 6. FI66879C - Foerfarande foer framstaellning av terapeutiskt anvaendbara olandomycinderivat - Google Patents [patents.google.com]
- 7. biomart.cn [biomart.cn]
- 8. APIs para investigación e impurezas | CymitQuimica [cymitquimica.com]
- 9. DK158357B - 9-deoxo-9a-(ethyl eller n-propyl)-9a-aza-9a-homoerythromycin a og farmaceutisk acceptable syreadditionssalte deraf samt farmaceutiske praeparater indeholdende disse forbindelser - Google Patents [patents.google.com]
- 10. EP1307438B1 - Novel coumarin derivatives and the salts thereof, a process for the preparation thereof and their use in the pharmaceutical field - Google Patents [patents.google.com]
- 11. APIs para pesquisa e impurezas | CymitQuimica [cymitquimica.com]
- 12. APIs for research and impurities | CymitQuimica [cymitquimica.com]
- 13. APIs para pesquisa e impurezas | CymitQuimica [cymitquimica.com]
